molecular formula C20H22N4O4 B229631 1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide

1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide

Cat. No. B229631
M. Wt: 382.4 g/mol
InChI Key: QAWFKYYZCHTFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide, commonly known as BHMD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHMD is a hexanedihydrazide derivative, which has been synthesized through a multi-step reaction.

Mechanism of Action

The mechanism of action of BHMD is not fully understood. However, it is believed that BHMD exerts its anti-cancer effects by inducing apoptosis through the activation of caspases. BHMD also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, BHMD inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB). BHMD also inhibits the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
BHMD has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. BHMD has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, BHMD has been found to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus.

Advantages and Limitations for Lab Experiments

The advantages of using BHMD in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral properties. BHMD is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using BHMD in lab experiments include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on BHMD. Firstly, more studies are needed to understand the mechanism of action of BHMD. Secondly, the pharmacokinetics and pharmacodynamics of BHMD need to be studied in depth to determine its potential as a therapeutic agent. Thirdly, the toxicity of BHMD needs to be evaluated to determine its safety for human use. Fourthly, the potential of BHMD as a drug delivery system needs to be explored. Finally, more studies are needed to investigate the potential of BHMD in the treatment of other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
BHMD is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHMD has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. BHMD has been synthesized through a multi-step reaction, and its mechanism of action is not fully understood. BHMD has several advantages and limitations for lab experiments, and there are several future directions for the research on BHMD. Overall, BHMD has the potential to be a promising therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of BHMD involves a multi-step reaction that starts with the condensation of cyclohexanone with formaldehyde to form 4-oxocyclohexa-2,5-dien-1-ylidene-methanol. This intermediate compound is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with adipic acid dihydrazide to form BHMD.

Scientific Research Applications

BHMD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. BHMD has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, BHMD has been found to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus.

properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

1-N//',6-N//'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide

InChI

InChI=1S/C20H22N4O4/c25-17-9-5-15(6-10-17)13-21-23-19(27)3-1-2-4-20(28)24-22-14-16-7-11-18(26)12-8-16/h5-14,21-22H,1-4H2,(H,23,27)(H,24,28)

InChI Key

QAWFKYYZCHTFIF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=O)C=CC1=CNNC(=O)CCCCC(=O)NNC=C2C=CC(=O)C=C2

SMILES

C1=CC(=O)C=CC1=CNNC(=O)CCCCC(=O)NNC=C2C=CC(=O)C=C2

Canonical SMILES

C1=CC(=O)C=CC1=CNNC(=O)CCCCC(=O)NNC=C2C=CC(=O)C=C2

Origin of Product

United States

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